molecular formula C16H17N3O2 B5423597 N-(3-{[(4-methylphenyl)carbamoyl]amino}phenyl)acetamide

N-(3-{[(4-methylphenyl)carbamoyl]amino}phenyl)acetamide

Cat. No.: B5423597
M. Wt: 283.32 g/mol
InChI Key: IXPNUCSNZVDBCA-UHFFFAOYSA-N
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Description

N-(3-{[(4-methylphenyl)carbamoyl]amino}phenyl)acetamide is an organic compound with a complex structure that includes both aromatic and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{[(4-methylphenyl)carbamoyl]amino}phenyl)acetamide typically involves the reaction of 4-methylphenyl isocyanate with 3-aminophenylacetamide. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of greener solvents and catalysts is being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(3-{[(4-methylphenyl)carbamoyl]amino}phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, N-(3-{[(4-methylphenyl)carbamoyl]amino}phenyl)acetamide is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in disease pathways, making it a candidate for drug development .

Medicine

In medicine, derivatives of this compound are being explored for their anti-inflammatory and analgesic properties. They are also being investigated for their potential use in cancer therapy due to their ability to inhibit cell proliferation .

Industry

In the industrial sector, this compound is used in the production of specialty polymers and resins. These materials have applications in coatings, adhesives, and electronic materials .

Mechanism of Action

The mechanism of action of N-(3-{[(4-methylphenyl)carbamoyl]amino}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating the biochemical pathway involved. This inhibition can lead to therapeutic effects, such as reduced inflammation or inhibition of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-{[(4-methylphenyl)carbamoyl]amino}phenyl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of aromatic and amide groups allows for versatile reactivity and potential for various applications in medicinal chemistry and materials science .

Properties

IUPAC Name

N-[3-[(4-methylphenyl)carbamoylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-11-6-8-13(9-7-11)18-16(21)19-15-5-3-4-14(10-15)17-12(2)20/h3-10H,1-2H3,(H,17,20)(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXPNUCSNZVDBCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=CC=CC(=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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